SYK Kinase Inhibition Potency
In a direct head-to-head comparison of three structurally related pyridazine derivatives synthesized from a 3-chloro-6-hydrazinylpyridazine precursor, compound CHP 4a exhibited a 1.9-fold and 1.3-fold improvement in SYK kinase inhibition (lower IC50) compared to its closest analogs, CHP 4b and CHP 4c, respectively [1]. This quantifiable difference underscores the critical influence of subtle structural modifications accessible through the parent scaffold and highlights the potential for this specific starting material to yield more potent leads.
| Evidence Dimension | In vitro SYK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | CHP 4a: 18.33 μM |
| Comparator Or Baseline | CHP 4b: 35.0 μM; CHP 4c: 23.5 μM |
| Quantified Difference | CHP 4a is 1.91x more potent than CHP 4b and 1.28x more potent than CHP 4c. |
| Conditions | In vitro SYK kinase inhibition assay |
Why This Matters
This direct, quantitative comparison demonstrates that subtle modifications to the core 3-chloro-6-hydrazinylpyridazine structure can lead to significant gains in target potency, making it a high-value starting point for medicinal chemistry programs.
- [1] Shaalan, M. M., et al. (2024). Integrated design and evaluation of a pyridazine-based SYK inhibitor: Synthesis, structural analysis, crystal engineering, DFT, MDs, and in vitro anticancer validation. *Journal of Molecular Liquids*, 125019. Advance online publication. https://doi.org/10.1016/j.molliq.2024.125019 View Source
